molecular formula C11H14N2O2 B13420770 3-Methyl-4-nitroso-2-phenylmorpholine CAS No. 34993-08-3

3-Methyl-4-nitroso-2-phenylmorpholine

Cat. No.: B13420770
CAS No.: 34993-08-3
M. Wt: 206.24 g/mol
InChI Key: AUJFBAMBAVQREK-UHFFFAOYSA-N
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Description

3-Methyl-4-nitroso-2-phenylmorpholine: is a heterocyclic organic compound that belongs to the morpholine family. Morpholine derivatives are known for their wide range of pharmacological activities and industrial applications. This compound features a morpholine ring substituted with a methyl group at the 3-position, a nitroso group at the 4-position, and a phenyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-nitroso-2-phenylmorpholine can be achieved through various methods. One common approach involves the nitrosation of 3-methyl-2-phenylmorpholine using nitrosating agents such as sodium nitrite in the presence of an acid. The reaction typically proceeds under mild conditions, with the nitroso group being introduced at the 4-position of the morpholine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitrosation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4-nitroso-2-phenylmorpholine undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed:

    Oxidation: Formation of 3-methyl-4-nitro-2-phenylmorpholine.

    Reduction: Formation of 3-methyl-4-amino-2-phenylmorpholine.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: 3-Methyl-4-nitroso-2-phenylmorpholine is used as an intermediate in the synthesis of other complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound can be used to study the effects of nitroso groups on biological systems. It may serve as a model compound for investigating the interactions of nitroso derivatives with biomolecules.

Medicine: Morpholine derivatives, including this compound, have potential therapeutic applications. They may exhibit antimicrobial, antiviral, or anticancer properties, making them valuable candidates for drug development.

Industry: In the industrial sector, this compound can be used as a corrosion inhibitor, rubber accelerator, and additive in various chemical processes. Its stability and reactivity make it suitable for a wide range of applications.

Mechanism of Action

The mechanism of action of 3-Methyl-4-nitroso-2-phenylmorpholine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the compound may interact with cellular signaling pathways, modulating biological responses.

Comparison with Similar Compounds

    3-Methyl-2-phenylmorpholine: Lacks the nitroso group, resulting in different reactivity and biological activity.

    4-Nitroso-2-phenylmorpholine: Lacks the methyl group, affecting its chemical properties and applications.

    3-Methyl-4-nitroso-2-methylmorpholine: Substituted with a methyl group instead of a phenyl group, leading to variations in its chemical behavior.

Uniqueness: 3-Methyl-4-nitroso-2-phenylmorpholine is unique due to the presence of both a nitroso group and a phenyl group on the morpholine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

34993-08-3

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

3-methyl-4-nitroso-2-phenylmorpholine

InChI

InChI=1S/C11H14N2O2/c1-9-11(10-5-3-2-4-6-10)15-8-7-13(9)12-14/h2-6,9,11H,7-8H2,1H3

InChI Key

AUJFBAMBAVQREK-UHFFFAOYSA-N

Canonical SMILES

CC1C(OCCN1N=O)C2=CC=CC=C2

vapor_pressure

0.0000589 [mmHg]

Origin of Product

United States

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